3-chloro-5-cyclohexyl-1H-1,2,4-triazole

Descripción general

Descripción

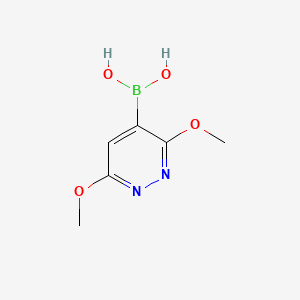

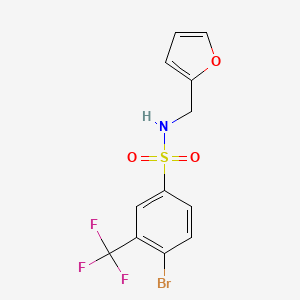

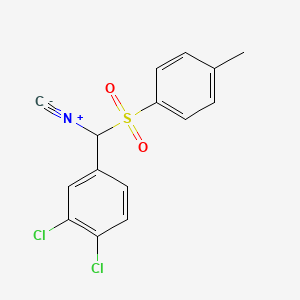

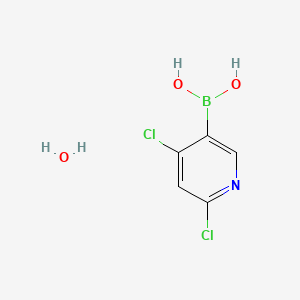

“3-chloro-5-cyclohexyl-1H-1,2,4-triazole” is a compound that belongs to the class of organic heterocyclic compounds known as triazoles . It has a molecular formula of C8H12ClN3 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, has been extensively studied . Various synthetic routes have been developed over the years, including conventional and green synthesis methods .Molecular Structure Analysis

The molecular structure of “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” consists of a five-membered di-unsaturated ring structure composed of three nitrogen atoms and two carbon atoms . The compound has a molecular weight of 185.654 Da .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing scaffolds, such as “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, have been a subject of significant research interest . These compounds can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, leading to the construction of diverse novel bioactive molecules .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

3-Chloro-5-cyclohexyl-1H-1,2,4-triazole plays a role in the synthesis of tris[1,2,4]triazolo[1,3,5]triazines, a class of heterocyclic compounds. These triazines are notable as they represent a new class with unique structural properties. The compounds can undergo reactions with nucleophiles resulting in triazine ring opening and forming chain-linked triazole rings, which have diverse applications in chemical synthesis (Tartakovsky et al., 2005).

Antimicrobial Activity

Derivatives of 1,2,4-triazole, including those with cyclohexyl groups, have been studied for their antimicrobial properties. These compounds exhibit significant antifungal and antibacterial activities, highlighting their potential in addressing drug-resistant pathogens (Turan-Zitouni et al., 2005).

Energetic Materials Research

The triazole derivatives are explored in the development of high-density energetic materials. Salts of trinitromethyl-substituted triazoles exhibit properties like high density and good thermal stability, making them potential candidates for explosive compounds (Thottempudi & Shreeve, 2011).

Antitumor Activity

The structure of 1,2,4-triazoles, including those substituted with cyclohexyl, has been explored for antitumor activity. These compounds are synthesized and evaluated for their efficacy against various cancerous cells, indicating their potential use in oncology (Kaldrikyan et al., 2011).

Intermolecular Interactions and Molecular Modeling

1,2,4-Triazole derivatives, including chloro and fluoro derivatives, are studied for their intermolecular interactions. These studies contribute to a deeper understanding of molecular structures and interactions, useful in various fields like drug design and materials science (Shukla et al., 2014).

Supramolecular Chemistry

1,2,4-Triazoles are part of research in supramolecular chemistry due to their diverse supramolecular interactions. These interactions include hydrogen and halogen bonding, making them versatile for applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Direcciones Futuras

The future directions in the research of 1,2,4-triazole derivatives, including “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These compounds have potential applications in drug discovery due to their wide range of therapeutic applications .

Propiedades

IUPAC Name |

3-chloro-5-cyclohexyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKMPTBYTKIOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5-cyclohexyl-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)